molecular formula C21H28Si B14462478 (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane CAS No. 71814-13-6

(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane

Cat. No.: B14462478
CAS No.: 71814-13-6
M. Wt: 308.5 g/mol
InChI Key: PMIZWACHYYTYSB-UHFFFAOYSA-N
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Description

(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C21H28Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 1,1-diphenylhex-1-en-2-yl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane typically involves the reaction of 1,1-diphenylhex-1-en-2-yl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silanes with different substituents.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and other substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of silicon-containing groups into organic molecules. This is particularly useful in the synthesis of complex organic compounds and materials.

    Biology: The compound is used in the development of silicon-based biomaterials and as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, making the compound reactive towards electrophiles. This property is exploited in various chemical reactions, where the silicon atom acts as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.

    Diphenylmethylsilane: Another organosilicon compound with similar reactivity but different substituents.

Uniqueness

(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is unique due to its combination of a 1,1-diphenylhex-1-en-2-yl group and a trimethylsilyl group. This combination imparts specific reactivity and stability to the compound, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

71814-13-6

Molecular Formula

C21H28Si

Molecular Weight

308.5 g/mol

IUPAC Name

1,1-diphenylhex-1-en-2-yl(trimethyl)silane

InChI

InChI=1S/C21H28Si/c1-5-6-17-20(22(2,3)4)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3

InChI Key

PMIZWACHYYTYSB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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